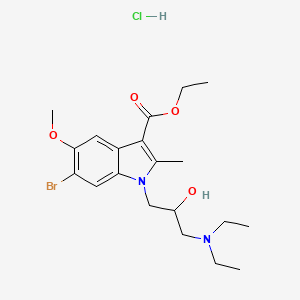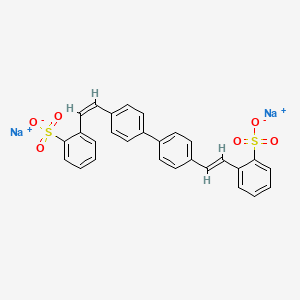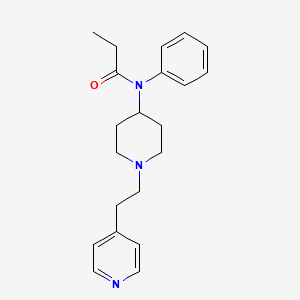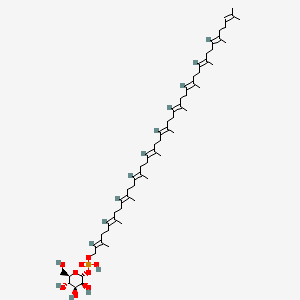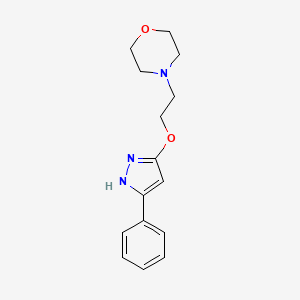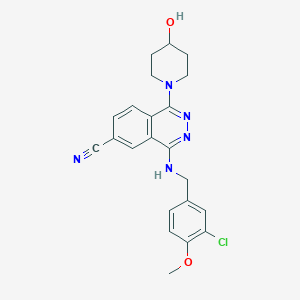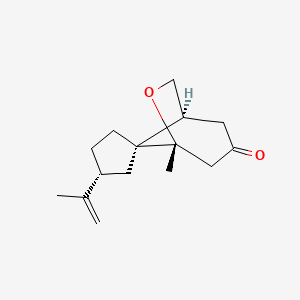
Cyclodehydroisolubimin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cyclodehydroisolubimin is typically synthesized through a series of organic reactions. The structure of this compound was initially derived from proton and carbon nuclear magnetic resonance (NMR) spectra . The synthetic route involves the preparation of a known synthetic intermediate, which is then converted into this compound through a series of chemical reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced in a laboratory setting through the aforementioned synthetic routes. Industrial production would likely involve scaling up these methods and optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Cyclodehydroisolubimin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
Cyclodehydroisolubimin has several scientific research applications across various fields:
Chemistry: The compound’s unique tricyclic structure makes it a subject of interest in synthetic organic chemistry. Researchers study its reactivity and potential for creating new chemical entities.
Biology: this compound’s biological activity is of interest in plant pathology, particularly in understanding plant-pathogen interactions.
Industry: The compound’s potential use in industrial applications, such as the development of new materials or agrochemicals, is an area of ongoing research.
作用機序
The mechanism of action of Cyclodehydroisolubimin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may interfere with key metabolic pathways in pathogens .
類似化合物との比較
Cyclodehydroisolubimin can be compared with other tricyclic sesquiterpenes, such as:
Cycloisolubimin: Another tricyclic sesquiterpene with a similar structure but different functional groups.
Dehydroisolubimin: A related compound that lacks certain structural features present in this compound.
Uniqueness: this compound’s uniqueness lies in its specific tricyclic structure and the presence of distinct functional groups that confer unique chemical and biological properties
特性
CAS番号 |
72055-93-7 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(1S,3'R,5R,8R)-5-methyl-3'-prop-1-en-2-ylspiro[6-oxabicyclo[3.2.1]octane-8,1'-cyclopentane]-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)11-4-5-15(7-11)12-6-13(16)8-14(15,3)17-9-12/h11-12H,1,4-9H2,2-3H3/t11-,12-,14-,15-/m1/s1 |
InChIキー |
YHIWYGHFGRMQMO-QHSBEEBCSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@@]2(C1)[C@@H]3CC(=O)C[C@]2(OC3)C |
正規SMILES |
CC(=C)C1CCC2(C1)C3CC(=O)CC2(OC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
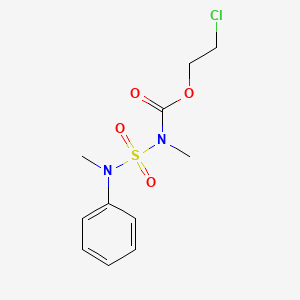
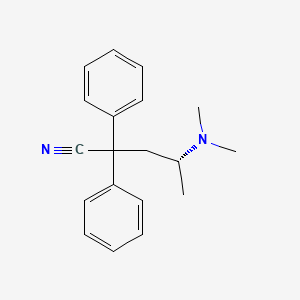

![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)

